3-methoxy Rolicyclidine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy Rolicyclidine (hydrochloride) is an analytical reference standard categorized as an arylcyclohexylamine. It is primarily used in research and forensic applications. The compound is known for its dissociative anesthetic properties, similar to those of phencyclidine (PCP), and is often studied for its hallucinogenic and sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy Rolicyclidine (hydrochloride) involves the reaction of 3-methoxyphenylcyclohexylamine with pyrrolidine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-methoxy Rolicyclidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
3-methoxy Rolicyclidine (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of arylcyclohexylamines.
Biology: Studied for its effects on the central nervous system and its potential as a model compound for understanding the mechanisms of dissociative anesthetics.
Medicine: Investigated for its potential therapeutic applications and its role in understanding the pharmacology of dissociative anesthetics.
Mechanism of Action
The primary mechanism of action of 3-methoxy Rolicyclidine (hydrochloride) involves antagonism of the NMDA receptor. By blocking the activity of the NMDA receptor, the compound induces dissociative, anesthetic, and hallucinogenic effects. Additionally, it may interact with other molecular targets, such as dopamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
3-methoxyphencyclidine (3-MeO-PCP): A dissociative anesthetic with similar NMDA receptor antagonism.
3-methylmethcathinone (3-MMC): A psychostimulant with structural similarities but different pharmacological effects.
Methoxetamine: A ketamine analogue with high affinity for the NMDA receptor
Uniqueness
3-methoxy Rolicyclidine (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other arylcyclohexylamines. Its methoxy group enhances its dissociative and hallucinogenic effects, making it a valuable compound for research in neuropharmacology and forensic toxicology .
Properties
CAS No. |
1622348-66-6 |
---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-[1-(3-methoxyphenyl)cyclohexyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-19-16-9-7-8-15(14-16)17(10-3-2-4-11-17)18-12-5-6-13-18;/h7-9,14H,2-6,10-13H2,1H3;1H |
InChI Key |
IQYHMXRJFJKKFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.